molecular formula C9H15NO4 B1406653 trans 2-(Methoxymethylcarbamoyl)cyclopropanecarboxylic acid ethyl ester CAS No. 697258-42-7

trans 2-(Methoxymethylcarbamoyl)cyclopropanecarboxylic acid ethyl ester

Cat. No.: B1406653
CAS No.: 697258-42-7
M. Wt: 201.22 g/mol
InChI Key: MSRXFCJNCFGKSO-RNFRBKRXSA-N
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Description

trans 2-(Methoxymethylcarbamoyl)cyclopropanecarboxylic acid ethyl ester: is an organic compound with a complex structure that includes a cyclopropane ring, a carbamoyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans 2-(Methoxymethylcarbamoyl)cyclopropanecarboxylic acid ethyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of an appropriate alkene followed by the introduction of the carbamoyl and ester groups through subsequent reactions. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbamoyl group, converting it into an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of novel reaction pathways and the synthesis of complex molecules.

Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which trans 2-(Methoxymethylcarbamoyl)cyclopropanecarboxylic acid ethyl ester exerts its effects depends on its interaction with molecular targets. For example, in enzymatic reactions, the compound may act as a substrate or inhibitor, binding to the active site and influencing the enzyme’s activity. The pathways involved can include covalent modification of the enzyme or non-covalent interactions that alter its conformation and function.

Comparison with Similar Compounds

  • trans 2-(Methoxymethylcarbamoyl)cyclopropanecarboxylic acid methyl ester
  • cis 2-(Methoxymethylcarbamoyl)cyclopropanecarboxylic acid ethyl ester
  • trans 2-(Hydroxymethylcarbamoyl)cyclopropanecarboxylic acid ethyl ester

Uniqueness: The uniqueness of trans 2-(Methoxymethylcarbamoyl)cyclopropanecarboxylic acid ethyl ester lies in its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable target for research and development.

Properties

IUPAC Name

ethyl (1R,2R)-2-[methoxy(methyl)carbamoyl]cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-4-14-9(12)7-5-6(7)8(11)10(2)13-3/h6-7H,4-5H2,1-3H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRXFCJNCFGKSO-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans 2-(Methoxymethylcarbamoyl)cyclopropanecarboxylic acid ethyl ester
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